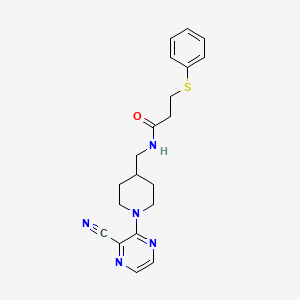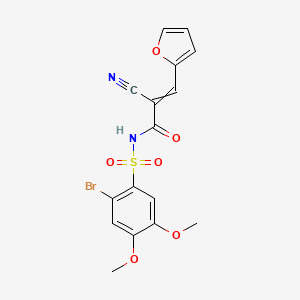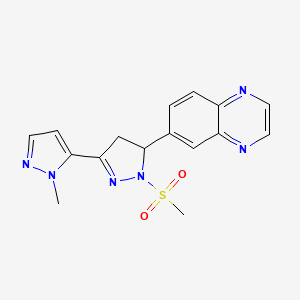
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in 1994 by researchers at the Glaxo Institute for Molecular Biology in Switzerland. Since then, it has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Hydrogen-bonding Patterns in Enaminones
Research on related compounds, such as enaminones, highlights the significance of hydrogen-bonding patterns within molecular structures. For instance, the study of enaminones like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues reveals bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups. These interactions are crucial for establishing the compound's crystalline structure and could influence the chemical behavior of similar compounds, including "1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone" (Balderson et al., 2007).
Synthesis of Bromo and Dimethoxy Phenylethanones
Another study involves the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which showcases the reactivity of halogen-exchange reactions and the role of dimethoxy phenyl groups as effective chemical protective groups. This study offers insights into synthetic strategies that might be applicable to the synthesis of "1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone," potentially enhancing its stability or reactivity for further chemical modifications (Li Hong-xia, 2007).
Oxidation of Carbohydrates
The selective oxidation of carbohydrates using 4-AcNH-TEMPO/peracid systems, which involves the conversion of primary alcohol groups to carboxyl groups with high yield and selectivity, highlights the potential application of similar oxidation techniques in modifying the alcohol or ether functionalities within "1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone." Such modifications could enhance its solubility or reactivity for specific applications (Bragd et al., 2002).
Synthesis and Applications in Medicinal Chemistry
The molecule has potential applications in medicinal chemistry, as indicated by related research on the synthesis and antibacterial activity of compounds involving piperidine and dimethoxy benzoyl moieties. For instance, the synthesis of novel compounds that exhibit significant wound healing and antibacterial activities suggests that "1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone" could be a precursor or active agent in developing new therapeutic agents (Vinaya et al., 2009).
Propriétés
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4/c1-25-17-6-5-14(12-18(17)26-2)13-19(24)23-10-7-15(8-11-23)27-20-16(21)4-3-9-22-20/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSKDEIUBIQDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2607894.png)




![2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2607900.png)
![5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2607901.png)


![2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2607909.png)


